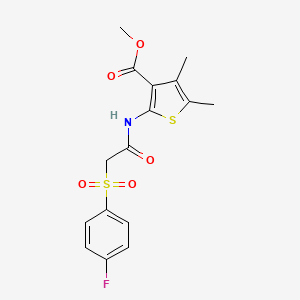

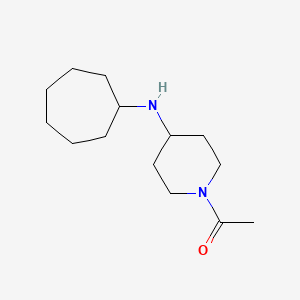

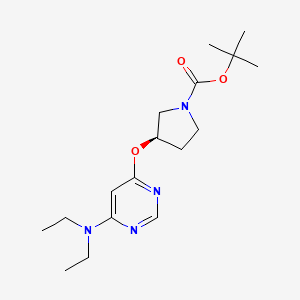

![molecular formula C15H10ClN5O B2696237 3-(Chloromethyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridine CAS No. 2109419-21-6](/img/structure/B2696237.png)

3-(Chloromethyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound contains several interesting functional groups including a chloromethyl group, a phenyl group, an oxadiazole ring, and a triazolo-pyridine ring. These groups are common in many pharmaceuticals and materials due to their diverse chemical properties .

Molecular Structure Analysis

The presence of multiple heterocyclic rings (oxadiazole and triazolo-pyridine) in the compound suggests that it might have interesting electronic properties. These rings are often planar and can participate in pi-stacking interactions .Chemical Reactions Analysis

The chloromethyl group is a good leaving group, so it might undergo nucleophilic substitution reactions. The aromatic rings might undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. The presence of aromatic rings and a chloromethyl group suggests that the compound might be relatively non-polar and could have a high boiling point .Scientific Research Applications

Synthesis and Antimicrobial Activity

A study by Prakash et al. (2011) outlines a facile synthesis method for a series of new triazolopyridines, including structures similar to the compound , through oxidative cyclization. These compounds were tested for their antimicrobial activities, indicating potential as potent antimicrobial agents. The methodology emphasizes the use of iodine(III)-mediated oxidative approach for easy access to these compounds, showcasing their significance in the development of new antimicrobial therapies (Prakash et al., 2011).

Chemical Reactions and Electrophile Treatment

Jones et al. (1981) investigate the reactions of triazolopyridine with various electrophiles, including chlorine and bromine. The study provides insights into the chemical behavior of triazolopyridines under different conditions, contributing to a deeper understanding of their chemical properties and potential modifications for various applications (Jones et al., 1981).

Synthesis of Oxadiazole Derivatives

Karpina et al. (2019) detail the synthesis of novel acetamides bearing an oxadiazole cycle, highlighting the versatility of these compounds in producing a wide array of derivatives with potential biological activities. This research underscores the importance of structural variation in the development of new compounds for pharmaceutical applications (Karpina et al., 2019).

Antibacterial Activity of Oxadiazole Derivatives

Hu et al. (2005) conducted a study on the synthesis and evaluation of antibacterial activities of polyheterocycles, including oxadiazole derivatives. The findings demonstrate the potential of these compounds in developing new antibacterial drugs, with some showing promising activity against various bacterial strains (Hu et al., 2005).

Novel Heterocyclic Antimicrobial Agents

Mabkhot et al. (2016) explore the synthesis of new heterocycles incorporating thiophene moieties and their antimicrobial properties. This research indicates the potential of such compounds in the treatment of infections, particularly fungal infections, showcasing the therapeutic applications of triazolopyridine derivatives (Mabkhot et al., 2016).

Mechanism of Action

Target of Action

Compounds with similar structures, such as oxadiazoles, have been reported to inhibit xanthine oxidase (xo), a significant target for developing novel drugs to treat hyperuricemia and/or gout .

Mode of Action

Similar compounds have been found to interact with amino acid residues asn768, arg880, and thr1010 in the binding site of xo . These interactions are essential for the affinities of these inhibitors.

Biochemical Pathways

If the compound acts as an xo inhibitor like its similar compounds, it would affect the purine degradation pathway, leading to decreased production of uric acid .

Pharmacokinetics

The compound’s predicted properties include a melting point of 11726° C, a boiling point of 3583° C at 760 mmHg, a density of 14 g/cm^3, and a refractive index of n20D 1.57 . These properties may influence the compound’s absorption, distribution, metabolism, and excretion, thereby affecting its bioavailability.

Result of Action

If the compound acts as an xo inhibitor, it would lead to decreased production of uric acid, potentially alleviating symptoms of hyperuricemia and/or gout .

properties

IUPAC Name |

5-[3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyridin-7-yl]-3-phenyl-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClN5O/c16-9-13-19-18-12-8-11(6-7-21(12)13)15-17-14(20-22-15)10-4-2-1-3-5-10/h1-8H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVYZHWUKCNIONJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=NN=C(N4C=C3)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

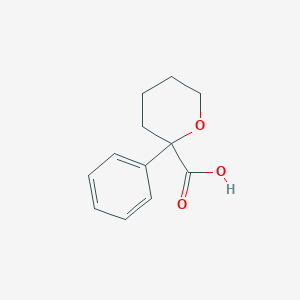

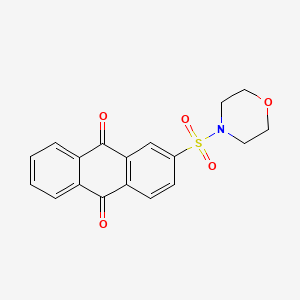

![(5-Methylpyrazin-2-yl)-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone](/img/structure/B2696154.png)

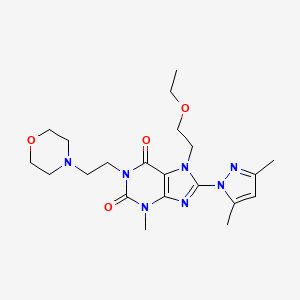

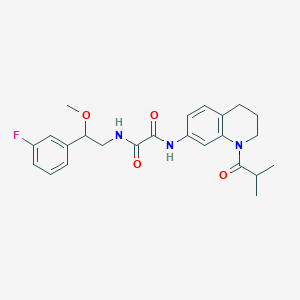

![N-(4-ethoxyphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)

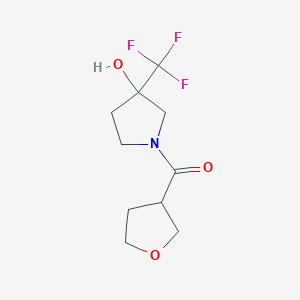

![1-[3-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2696174.png)

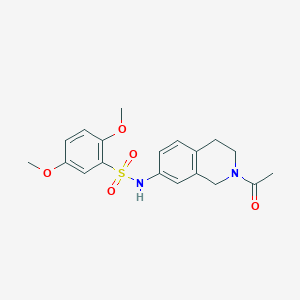

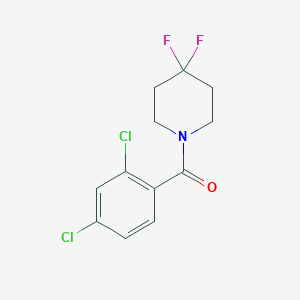

![(2E)-1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}but-2-en-1-one](/img/structure/B2696176.png)